1-Hexadecyl-3-methylimidazolium bromide
Description
Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemical Science
Imidazolium-based ionic liquids (ILs) have emerged as a significant class of compounds in modern chemistry, often lauded as "green solvents" due to their negligible vapor pressure, which mitigates air pollution. frontiersin.orgacs.org Their appeal stems from a unique combination of properties, including high thermal stability, a wide liquid range, and the ability to dissolve a diverse array of polar and non-polar organic, inorganic, and polymeric materials. frontiersin.org
A key feature of these ILs is their "designer" nature; their physical and chemical properties can be finely tuned by modifying the combination of the cation and anion, such as adjusting the alkyl chain length. frontiersin.org This tunability allows for their application in a wide spectrum of chemical processes. youtube.com Imidazolium-based ILs have been effectively used as solvents and catalysts in organic reactions, for the pre-treatment of biomass like coal and water hyacinth for fuel production, and in the synthesis of nanomaterials where they can direct the crystal phase and morphology. frontiersin.orgyoutube.comrsc.org Furthermore, their ability to be immobilized on solid supports as "supported ionic liquids" (SILs) enhances their utility by improving recoverability and reusability, which is critical from both an environmental and economic standpoint. rsc.org
Historical Context and Evolution of Research on Long-Chain Alkyl Imidazolium (B1220033) Bromides
The history of ionic liquids dates back to the early 20th century, but significant research momentum began in the 1980s with the work of Wilkes and others on 1-alkyl-3-methylimidazolium chloroaluminate systems. wiley-vch.de A major breakthrough occurred in 1992 with the synthesis of the first water- and air-stable 1-ethyl-3-methylimidazolium-based ILs, which broadened their applicability. wiley-vch.de
Early research on imidazolium-based ILs often focused on cations with shorter alkyl chains. However, subsequent investigations into the effect of modifying the alkyl chain length led to the development and study of long-chain variants like the 1-alkyl-3-methylimidazolium bromides. Researchers discovered that elongating the alkyl chain significantly influences the physicochemical properties of the ILs. researchgate.net For instance, density tends to decrease as the alkyl chain length on the cation increases. acs.org Studies on homologous series of 1-alkyl-3-methylimidazolium bromide compounds revealed that properties such as apparent molar volume and the ability to form aqueous biphasic systems increase with the length of the alkyl substituent. researchgate.net This evolution in research demonstrated that long-chain imidazolium bromides, such as the C16 variant, could function as surfactants and form aggregates or micelles in aqueous solutions, opening up new avenues for their application. researchgate.netacs.org
Overview of Key Academic Research Domains for 1-Hexadecyl-3-methylimidazolium Bromide
The unique properties of this compound, stemming from its long alkyl chain, have positioned it as a compound of interest in several key research areas.
Key Research Domains for this compound
| Research Domain | Key Findings & Applications | Citations |
|---|---|---|
| Environmental Remediation | Used as an extracting agent for polycyclic aromatic hydrocarbons (PAHs) from sediment samples, often in conjunction with focused microwave-assisted extraction (FMAE). researchgate.netnih.gov The method offers high recovery rates, short extraction times, and uses small amounts of the IL, making it an environmentally friendlier approach. nih.gov | researchgate.netnih.gov |
| Materials Science | Incorporated into polymer blends, such as those with Polyvinyl Chloride (PVC), to impart antibacterial properties. mdpi.com It has also been investigated for its liquid crystal applications. nih.gov | mdpi.comnih.gov |
| Colloid and Surface Science | Forms self-assembling systems in aqueous solutions. For example, with 2-methoxycinnamic acid, it can form viscoelastic worm-like micelles, creating a photo-responsive fluid system. rsc.org | rsc.org |
| Corrosion Inhibition | Acts as an effective corrosion inhibitor for carbon steel in acidic environments. acs.org Its long alkyl chain contributes to the formation of a dense protective film on the metal surface. acs.org | acs.org |
Detailed research has demonstrated its effectiveness in extraction science. Aqueous solutions containing aggregates of [C16MIM]Br have been successfully used as the extracting medium for PAHs from sediments. nih.gov This process, accelerated by focused microwaves, achieved average absolute recoveries of 91.1% for several PAHs with low relative standard deviations. nih.gov
In materials science, its role as an antimicrobial additive has been explored. When blended with polymers like PVC, [C16MIM]Br contributes to materials with significant antibacterial activity against bacteria such as Staphylococcus epidermidis and Escherichia coli. mdpi.com
The surfactant-like behavior of [C16MIM]Br is central to its application in colloid science. It can self-assemble in water and, in combination with other molecules, form complex structures like worm-like micelles whose rheological properties can be altered by external stimuli such as UV light. rsc.org Furthermore, studies have shown that as a corrosion inhibitor, its effectiveness increases with the length of the alkyl chain, with [C16MIM]Br showing a high inhibition efficiency of 95.17% for steel at a low concentration. acs.org
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | [C16MIM]Br |
| 1-bromohexadecane (B154569) | |
| 1-methylimidazole (B24206) | |
| Polyvinyl Chloride | PVC |
| Staphylococcus epidermidis | |
| Escherichia coli |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H39BrN2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-hexadecyl-3-methylimidazol-3-ium;bromide |
InChI |
InChI=1S/C20H39N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QPERNWXRUSFVPU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] |
Synonyms |
1-hexadecyl-3-methylimidazolium bromide |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Routes for 1 Hexadecyl 3 Methylimidazolium Bromide
Alkylation and Quaternization Strategies for Cation Formation
The cornerstone of synthesizing the 1-Hexadecyl-3-methylimidazolium cation lies in the quaternization of 1-methylimidazole (B24206). mdpi.comrsc.orgrsc.orgresearchgate.net This process involves the direct alkylation of the tertiary nitrogen atom within the imidazole (B134444) ring using a long-chain alkyl halide.
The most prevalent method employs the reaction of 1-methylimidazole with 1-bromohexadecane (B154569). mdpi.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the N-3 nitrogen of 1-methylimidazole attacks the electrophilic carbon of 1-bromohexadecane. This results in the formation of the 1-Hexadecyl-3-methylimidazolium cation and a bromide anion. mdpi.comnih.gov
Optimization of Reaction Conditions and Solvents for Enhanced Yield and Purity
To achieve high yields and purity of [C₁₆MIM]Br, careful optimization of reaction parameters is essential. mdpi.com Key factors include temperature, reaction duration, and the choice of solvent.
A typical synthesis involves reacting 1-methylimidazole with 1-bromohexadecane in a suitable solvent under a controlled atmosphere, often nitrogen, for an extended period. mdpi.com For instance, a reaction carried out in ethyl acetate (B1210297) at 65°C for 24 hours has been reported to produce a high yield of 95%. mdpi.com Another method utilizing dichloromethane (B109758) as the solvent at 350 K for 48 hours also demonstrated successful synthesis. nih.gov
The selection of the solvent plays a crucial role. Ethyl acetate is a commonly used solvent that facilitates the reaction and allows for easy separation of the product. mdpi.com After the reaction, the product, which is often a solid powder, is typically washed with a solvent like ethyl acetate to remove unreacted starting materials and byproducts, followed by drying under vacuum. mdpi.com
| Parameter | Optimized Condition | Rationale |
| Reactants | 1-methylimidazole, 1-bromohexadecane | Readily available and efficient for quaternization. mdpi.comnih.gov |
| Temperature | 65 °C | Balances reaction rate and minimizes potential degradation. mdpi.com |
| Reaction Time | 24 hours | Allows for high conversion to the desired product. mdpi.com |
| Solvent | Ethyl acetate | Provides a suitable reaction medium and facilitates product purification. mdpi.com |
| Purification | Washing with ethyl acetate | Effectively removes impurities to yield a high-purity product. mdpi.com |
Green Chemistry Approaches in 1-Hexadecyl-3-methylimidazolium Bromide Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for ionic liquids. nih.gov Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often leading to higher yields compared to conventional heating methods. biotechjournal.inmdpi.comscientific.netacs.org This technique offers a more energy-efficient and rapid pathway for the quaternization reaction. nih.gov Ultrasound-assisted synthesis is another green alternative that can enhance reaction rates and yields. nih.gov
Furthermore, the possibility of conducting the synthesis under solvent-free conditions is an attractive green alternative, eliminating the use of volatile organic compounds. biotechjournal.in The principles of green chemistry also encourage the use of renewable resources, and exploring the derivation of the hexadecyl group from biological sources could further enhance the green credentials of this ionic liquid.
Anion Metathesis Reactions for Diverse Ionic Liquid Counterparts
A significant advantage of ionic liquids is the ability to tune their properties by exchanging the anion. youtube.com Anion metathesis, or ion exchange, is a common strategy to replace the bromide anion in [C₁₆MIM]Br with other anions, leading to a diverse range of ionic liquids with tailored characteristics. mdpi.com
Synthesis of Hexafluorophosphate (B91526) and Tetrafluoroborate (B81430) Analogues
The hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻) analogues of 1-Hexadecyl-3-methylimidazolium are of particular interest due to their distinct properties, such as water immiscibility. researchgate.netroco.globalchemdad.com The synthesis of these derivatives is typically achieved through a metathesis reaction.
For example, to synthesize 1-Hexadecyl-3-methylimidazolium hexafluorophosphate, [C₁₆MIM]Br is reacted with a hexafluorophosphate salt like potassium hexafluorophosphate (KPF₆). researchgate.netiolitec.de Similarly, the tetrafluoroborate derivative can be prepared by reacting [C₁₆MIM]Br with a tetrafluoroborate salt such as sodium tetrafluoroborate (NaBF₄). orgsyn.orgpubcompare.ai These reactions are often carried out in a solvent where the starting ionic liquid is soluble, but the resulting inorganic salt (e.g., KBr or NaBr) is not, thus driving the reaction forward. orgsyn.org Dichloromethane is a commonly used solvent for this purpose. orgsyn.orgorgsyn.org After the reaction, the precipitated inorganic salt is filtered off, and the new ionic liquid is isolated from the solution. orgsyn.org
Generation of Sulfoisophthalate and Styrene (B11656) Sulfonate Derivatives
Functionalized anions can be introduced to impart specific properties to the ionic liquid. The synthesis of 1-Hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate involves a metathesis reaction between [C₁₆MIM]Br and 1,3-dimethyl 5-sulfoisophthalate sodium salt. mdpi.com This reaction yields a dicationic ionic liquid with a sulfoisophthalate core. mdpi.com
Similarly, the generation of a styrene sulfonate derivative can be achieved by reacting [C₁₆MIM]Br with a styrene sulfonate salt. The resulting ionic liquid would possess a polymerizable anion, opening possibilities for the creation of polymeric ionic liquids. rsc.orgjlu.edu.cn
| Starting Ionic Liquid | Metathesis Agent | Resulting Ionic Liquid Anion |
| [C₁₆MIM]Br | Potassium Hexafluorophosphate | Hexafluorophosphate ([PF₆]⁻) |
| [C₁₆MIM]Br | Sodium Tetrafluoroborate | Tetrafluoroborate ([BF₄]⁻) |
| [C₁₆MIM]Br | 1,3-dimethyl 5-sulfoisophthalate sodium salt | 1,3-dimethyl 5-sulfoisophthalate |
| [C₁₆MIM]Br | Sodium Styrene Sulfonate | Styrene Sulfonate |
Mechanistic Insights into Compound Formation and Degradation Pathways
The formation of this compound occurs via a well-established SN2 mechanism, as previously described.
The degradation of imidazolium-based ionic liquids is a critical aspect, particularly concerning their stability and environmental fate. nih.govnih.govresearchgate.net Thermal degradation can occur through a dealkylation process, which is essentially the reverse of the synthesis reaction. mdpi.com Pyrolysis studies have shown that at elevated temperatures (around 300°C), fragmentation occurs via dealkylation of the imidazolium (B1220033) ring, leading to the formation of 1-methylimidazole and 1-hexadecylimidazole (B1338479). mdpi.com
In aqueous environments, photochemical degradation can occur, with reactions involving hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻) being significant pathways. nih.govresearchgate.net The degradation products are often formed through hydrogen abstraction from the alkyl side chain, followed by processes like dehydrogenation, hydroxylation, and carbonylation. nih.gov The presence of hydroxide (B78521) ions can also lead to degradation, with the dominant pathway predicted to be a nucleophilic addition-elimination at the C-2 position of the imidazolium ring. acs.org
Investigation of Reaction Mechanisms in Imidazolium Ring Alkylation
The formation of the 1-hexadecyl-3-methylimidazolium cation is achieved through the alkylation of the imidazolium ring, a reaction that has been a subject of detailed mechanistic investigation. The primary method for synthesizing [C16MIM]Br involves the direct quaternization of 1-methylimidazole with 1-bromohexadecane. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Kinetic studies on the alkylation of 1-methylimidazole with various haloalkanes have confirmed that the reaction generally follows an SN2 rate law, particularly in dilute solutions. researchgate.netlookchem.com The reaction involves the nucleophilic attack of the nitrogen atom of the 1-methylimidazole on the electrophilic carbon atom of 1-bromohexadecane, leading to the formation of a transition state where the new C-N bond is forming and the C-Br bond is breaking.
Computational studies on similar imidazolium-based ionic liquid syntheses have provided further insight into the reaction energetics. For the reaction of 1-methylimidazole with chloroethane, density functional theory (DFT) calculations have shown that the process proceeds via an SN2 transition state. The free energy barrier for this reaction was calculated to be 34.4 kcal/mol in the gas phase and is significantly lowered to 27.6 kcal/mol in a non-polar solvent like toluene. sci-hub.st This highlights the influence of the reaction medium on the kinetics.
Interestingly, the reaction is found to be auto-promoted. The presence of the ionic liquid product itself, and even small amounts of water, can accelerate the reaction. sci-hub.st This is attributed to the creation of a polar microenvironment that stabilizes the charged transition state, thereby lowering the activation energy. The calculated free energy barriers in the presence of the ionic product and water molecules were found to be even lower, in the range of 21.7-22.0 kcal/mol. sci-hub.st
The choice of solvent also plays a critical role in the reaction kinetics. Studies on the reaction of 1-methylimidazole with 1-bromohexane (B126081) in various solvents have shown that the rate constants are higher in polar aprotic solvents like acetonitrile (B52724) and cyclopentanone. lookchem.com This is consistent with the SN2 mechanism, where polar solvents can stabilize the transition state more effectively than non-polar solvents.
Table 1: Calculated Free Energy Barriers for the Alkylation of 1-Methylimidazole
| Reaction Condition | Free Energy Barrier (kcal/mol) |
| Gas Phase | 34.4 |
| Toluene Solvent | 27.6 |
| Toluene with Ionic Product | 22.0 |
| Toluene with Water | 21.7 |
Data sourced from a representative study on 1-ethyl-3-methylimidazolium (B1214524) chloride synthesis. sci-hub.st
Pyrolysis Studies and Thermal Decomposition Mechanisms
The thermal stability of this compound is a critical parameter for its application, particularly at elevated temperatures. Pyrolysis studies, often coupled with techniques like gas chromatography-mass spectrometry (Py-GC-MS), have been instrumental in elucidating its decomposition pathways.
The primary thermal decomposition mechanism for imidazolium halides, including [C16MIM]Br, is initiated by the nucleophilic attack of the bromide anion on the alkyl groups attached to the imidazolium ring. This process is essentially the reverse of the synthesis reaction and proceeds via an SN2-type mechanism. nih.govnih.gov This results in the cleavage of the C-N bonds of the cation.
The main decomposition products observed during the pyrolysis of imidazolium bromides are haloalkanes and 1-alkylimidazoles. nih.govnih.gov In the case of [C16MIM]Br, the bromide ion can attack either the methyl group or the hexadecyl group. This leads to the formation of two primary sets of products:
Attack on the methyl group: 1-hexadecylimidazole and methyl bromide.
Attack on the hexadecyl group: 1-methylimidazole and 1-bromohexadecane.
Experimental studies on the thermal decomposition of a similar compound, 1-ethyl-3-methylimidazolium bromide, have provided activation enthalpies for the formation of the corresponding alkyl bromides. The activation enthalpy for the formation of methyl bromide was found to be 116.1 ± 6.6 kJ/mol, and for ethyl bromide, it was 122.9 ± 7.2 kJ/mol. nih.gov These values are in agreement with calculated values for SN2 reactions.
For imidazolium ionic liquids with long alkyl chains like the hexadecyl group in [C16MIM]Br, at higher temperatures, another decomposition pathway becomes relevant. This involves the fragmentation of the long alkyl chain itself through C-C bond scission. nih.gov This results in the formation of a wider range of smaller volatile organic compounds. However, the imidazolium ring itself is generally found to be thermally stable and does not tend to decompose under typical pyrolysis conditions around 550°C. nih.gov
Table 2: Major Thermal Decomposition Products of this compound
| Decomposition Pathway | Products |
| Nucleophilic attack on methyl group | 1-Hexadecylimidazole, Methyl bromide |
| Nucleophilic attack on hexadecyl group | 1-Methylimidazole, 1-Bromohexadecane |
| C-C bond scission of hexadecyl chain | Various smaller hydrocarbons |
Fundamental Investigations of Solution Behavior and Self Assembly of 1 Hexadecyl 3 Methylimidazolium Bromide
Aggregation Phenomena in Aqueous and Mixed Solvent Systems
The self-aggregation of [C16mim]Br in solution is a key characteristic driven by the hydrophobic effect. The long hexadecyl chain avoids unfavorable interactions with water by forming a nonpolar core, while the charged imidazolium (B1220033) headgroups remain exposed to the aqueous environment. This process is fundamental to its properties and applications.
Micellization Thermodynamics and Critical Aggregation Concentration Determinations
The self-assembly of amphiphilic molecules like [C16mim]Br into colloidal-sized clusters, known as micelles, occurs above a specific concentration threshold. nih.gov This threshold is referred to as the critical micelle concentration (CMC) or, more broadly, the critical aggregation concentration (CAC). For 1-hexadecyl-3-methylimidazolium bromide, the CAC is notably low, a direct consequence of its substantial hydrophobic character imparted by the 16-carbon alkyl chain. A longer hydrophobic tail enhances the driving force for micellization, leading to a lower CAC value. nih.gov
The determination of the CAC for imidazolium-based ionic liquids is commonly achieved through various analytical techniques that detect the sharp change in a solution's physical properties at the onset of micelle formation. These methods include:
Conductivity Measurements: A plot of specific conductivity versus concentration shows a distinct change in slope at the CAC, as the mobility of the ionic species is altered upon incorporation into micelles.
Surface Tensiometry: The surface tension of the solution decreases steadily with increasing [C16mim]Br concentration until the CAC is reached, after which it plateaus because the interface becomes saturated with monomers and further additions result in micelle formation in the bulk solution.
UV-Visible and Fluorescence Spectroscopy: These techniques utilize probe molecules whose spectral properties are sensitive to the polarity of their microenvironment. A significant shift in the absorbance or fluorescence spectrum of the probe indicates its partitioning from the bulk aqueous phase into the nonpolar micellar core, allowing for the determination of the CAC. nih.gov
| Parameter | Value | Compound | Technique |
| CAC (mM) | 0.55 | [C16mim]Br | Not Specified nih.gov |
| CAC (mM) | 0.61 | [C16mim]Br | Not Specified nih.gov |
This table presents reported Critical Aggregation Concentration (CAC) values for this compound in aqueous solution.
Modulation of Aggregation Behavior by Temperature and Organic Additives
The aggregation behavior of [C16mim]Br is highly sensitive to external conditions such as temperature and the presence of additives in the solvent system.
Effect of Temperature: Studies on analogous long-chain imidazolium ionic liquids, such as 1-decyl-3-methylimidazolium (B1227720) bromide ([C10mim]Br), have shown that the relationship between CAC and temperature is not linear. nih.govnih.gov Typically, the CAC value exhibits a U-shaped curve as a function of temperature. nih.govnih.gov Initially, the CAC decreases as the temperature rises, which is attributed to the disruption of structured water molecules around the hydrophobic tail, favoring the hydrophobic effect and micellization. However, beyond a certain temperature (the minimum of the U-curve), the CAC begins to increase. This reversal is due to the increased thermal motion of the monomers, which disrupts the organized micellar structures, making their formation less favorable. nih.govnih.gov
Effect of Organic Additives: The addition of polar organic solvents (e.g., short-chain alcohols, acetonitrile) to aqueous solutions of imidazolium-based surfactants generally leads to an increase in the CAC. researchgate.netrsc.org These organic additives increase the solvency of the bulk medium for the hydrophobic alkyl chain of the [C16mim]Br monomer. researchgate.netnih.gov This improved solvation in the bulk phase weakens the hydrophobic driving force for aggregation, as the transfer of the alkyl tail from the solvent to the micellar core becomes less energetically favorable. researchgate.netnih.gov Consequently, a higher concentration of the ionic liquid is required to initiate micelle formation. The magnitude of this effect often correlates with the nature of the additive; for instance, longer-chain alcohols tend to cause a more significant increase in the CAC. rsc.org
Role of Amphiphilicity in Ordered Supramolecular Assembly
The distinct amphiphilic nature of this compound is the primary driver for its self-organization into a variety of ordered supramolecular structures. nih.gov The molecule consists of a charged, polar imidazolium headgroup (hydrophilic) and a long, nonpolar hexadecyl chain (hydrophobic). In aqueous media, these opposing affinities are resolved through self-assembly, where the hydrophobic tails sequester themselves away from water, and the hydrophilic heads interface with the aqueous phase.
This fundamental principle leads to the formation of not only spherical micelles but also more complex, ordered phases. Research has confirmed that [C16mim]Br can self-assemble into lamellar lyotropic liquid crystal phases in certain ionic liquid solvents. nih.gov These structures consist of well-defined bilayers of the amphiphile, separated by layers of the solvent, representing a higher degree of order than simple micelles.
Furthermore, the crystal structure of this compound monohydrate reveals ordered assembly even in the solid state. In the crystal lattice, the cations are stacked, forming channels that are occupied by the bromide anions and water molecules, creating a highly organized, two-dimensional network stabilized by hydrogen bonding. ulisboa.pt This inherent tendency to form ordered structures, driven by its amphiphilicity, is a defining characteristic of the compound.
Interfacial Phenomena and Surface Activity Studies
The amphiphilic structure of [C16mim]Br also makes it highly surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water or liquid-solid interface, thereby altering the interfacial properties.
Mechanisms of Surface Tension Reduction and Adsorption at Interfaces
In an aqueous solution, [C16mim]Br monomers migrate to the air-water interface to minimize the unfavorable contact between their hydrophobic hexadecyl tails and the bulk water. The molecules orient themselves with the hydrophobic tail directed towards the air and the hydrophilic imidazolium headgroup remaining in the water. This adsorption disrupts the cohesive hydrogen-bonding network of water at the surface, leading to a significant reduction in the surface tension of the solution.
The effectiveness of a surfactant is often quantified by several parameters derived from surface tension measurements:
Maximum Surface Excess Concentration (Γmax): This represents the maximum packing density of the surfactant molecules at the interface.
Minimum Surface Area per Molecule (Amin): This is the area occupied by a single molecule at the interface when it is saturated. For imidazolium-based surfactants, increasing the length of the alkyl chain generally leads to a more densely packed interface and a smaller Amin. nih.gov
Surface Pressure at the CAC (ΠCAC): This indicates the maximum reduction in surface tension achieved by the surfactant.
Studies on homologous series of imidazolium ionic liquids show that surface tension decreases as the alkyl chain length of the cation increases from short to long chains. nih.gov This demonstrates that the longer hexadecyl chain of [C16mim]Br is highly effective at reducing surface tension. The adsorption process continues until the interface is saturated with monomers, which occurs at the CAC. Beyond this concentration, the surface tension remains relatively constant as any additional monomers aggregate to form micelles in the bulk solution.
Formation and Stability of Langmuir Monolayers
A Langmuir monolayer is a single-molecule-thick film of an insoluble or sparingly soluble amphiphile formed at the air-water interface. The long, hydrophobic hexadecyl chain of [C16mim]Br makes it a candidate for forming such films. Although direct studies on [C16mim]Br are not prevalent, the behavior of very similar long-chain imidazolium ionic liquids, such as 1-octadecyl-3-methylimidazolium tetrafluoroborate (B81430) ([C18mim][NTf2]), provides significant insight into this phenomenon.
The formation of a Langmuir film is studied using a Langmuir trough. The amphiphile is dissolved in a volatile solvent and spread onto the water surface. After the solvent evaporates, a monolayer of the amphiphile remains. Movable barriers are then used to compress this monolayer, and the resulting surface pressure (the reduction in surface tension) is measured as a function of the area per molecule. This generates a surface pressure-area (Π-A) isotherm, which provides critical information about the monolayer's phases and stability.
The Π-A isotherm for a long-chain imidazolium ionic liquid typically reveals several phases:
Gaseous (G) Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas.
Liquid-Expanded (LE) Phase: Upon compression, the molecules begin to interact, forming a more condensed but still fluid phase.
Liquid-Condensed (LC) Phase: Further compression leads to a more ordered, solid-like phase where the alkyl chains are more vertically aligned.
Collapse: At a certain high pressure, known as the collapse pressure, the monolayer becomes unstable and buckles, folding into bilayers or other three-dimensional structures.
The stability of the Langmuir monolayer is indicated by its collapse pressure. A higher collapse pressure suggests a more stable film. The structure and stability are influenced by the balance of forces: the hydrophobic interactions between the alkyl chains, the electrostatic repulsion between the charged imidazolium headgroups, and the hydration of the headgroups at the water interface.
Theoretical and Computational Modeling of Solution Dynamics
The intricate behaviors of this compound ([C16MIM][Br]) in solution, from the fundamental level of ion-pairing to the formation of complex aggregate structures, have been significantly elucidated through the application of theoretical and computational chemistry. These methods provide a molecular-level lens to view dynamic processes that are often difficult to probe experimentally.
Molecular Dynamics Simulations of Ion-Pairing and Aggregate Structures
Molecular Dynamics (MD) simulations have proven to be an indispensable tool for understanding the mesomorphic behavior and self-assembly of 1-Hexadecyl-3-methylimidazolium-based ionic liquids. rsc.org These simulations model the movement of atoms and molecules over time, governed by a set of force fields that describe their interactions, offering a semi-quantitative description of their behavior. rsc.org
Research on related imidazolium ionic liquids reveals that the interplay of electrostatic forces, van der Waals interactions, and hydrogen bonding governs the formation of ion pairs and larger aggregates. dntb.gov.uaresearchgate.net In aqueous solutions, the positively charged imidazolium headgroup of the [C16MIM]⁺ cation induces ordering in the surrounding water molecules. osti.gov The bromide anion (Br⁻) can then partition to the interface between the cation and the solvent, forming distinct ion pairs. osti.gov This ion-pairing is a critical precursor to the formation of larger, self-assembled structures like micelles and liquid crystals. rsc.org
MD simulations of analogous systems, such as 1-hexyl-3-methylimidazolium (B1224943) bromide, have been used to calculate radial distribution functions, which provide insight into the spatial arrangement of ions and molecules relative to each other. dntb.gov.uaresearchgate.net These studies help in understanding the interactions between the ionic liquid components at a microscopic level. dntb.gov.ua For [C16MIM][Br], the long hexadecyl chain introduces significant hydrophobic interactions, which are a primary driving force for aggregation in aqueous environments. The simulations show how these long alkyl chains orient themselves to minimize contact with water, leading to the formation of micellar structures. These aggregates are utilized in applications like the microwave-assisted extraction of polycyclic aromatic hydrocarbons from sediments. researchgate.net
| Simulation Parameter | Description | Relevance to [C16MIM][Br] |
| Force Field | A set of parameters describing the potential energy of the system. Coarse-grained force fields are often used for long-chain ionic liquids to make simulations computationally feasible. rsc.org | Accurately models the interactions between the [C16MIM]⁺ cation, Br⁻ anion, and solvent molecules, enabling the prediction of aggregate structures. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. dntb.gov.uaresearchgate.net | Quantifies the probability of finding a Br⁻ anion at a certain distance from the imidazolium ring of the [C16MIM]⁺ cation, revealing details of ion-pairing. |
| Diffusion Coefficient | Measures the rate of translational movement of particles. dntb.gov.ua | Helps to understand the mobility of individual ions and aggregates within the solution, impacting properties like conductivity. |
Density Functional Theory (DFT) Calculations for Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the nature and strength of non-covalent interactions (NCIs) that are central to the solution behavior of ionic liquids. nih.govnih.gov
DFT studies on imidazolium-based ionic liquids allow for a detailed analysis of the interactions between the [C16MIM]⁺ cation and the Br⁻ anion. nih.gov These calculations can map and quantify the key non-covalent interactions, including hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov A critical tool in this analysis is the Non-Covalent Interaction (NCI) index, which provides a qualitative visualization of these interaction zones in real space. mdpi.com For the [C16MIM]⁺ cation, DFT calculations reveal specific interactions such as C-H···Br hydrogen bonds between the hydrogens on the imidazolium ring and the bromide anion. nih.govnih.gov
Furthermore, DFT can be used to determine the interaction energies between the ionic liquid components. nih.gov Studies on similar systems, such as 1-alkyl-3-methylimidazolium bromide interacting with biomolecules, show that electrostatic interactions between the imidazolium cation and other molecules often dominate the system. nih.gov The length of the alkyl chain can influence these interactions; for instance, longer chains can lead to π···π⁺ stacking interactions between imidazolium rings. nih.gov The cohesive energy density, a measure of the total strength of intermolecular forces within the liquid, can also be evaluated using DFT-based models, providing a macroscopic link to the underlying molecular interactions. researchgate.net
| Interaction Type | Description | Key Findings from DFT |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | DFT confirms the presence of C-H···Br hydrogen bonds between the imidazolium ring and the bromide anion, stabilizing the ion pair. nih.govnih.gov |
| π-π⁺ Stacking | An attractive, non-covalent interaction between aromatic rings. In this case, between the electron-rich π system of one imidazolium ring and the cationic charge of another. | Calculations on similar systems suggest that the hexadecyl chain can promote favorable stacking arrangements between [C16MIM]⁺ cations in aggregates. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution. | These forces are significant, particularly the hydrophobic interactions between the long hexadecyl chains, driving aggregation. researchgate.net |
| Interaction Energy | The energy change when two or more molecules interact. Negative values indicate a stable complex. | DFT calculations quantify the strength of the ion-pair interaction, showing a strong energetic preference for the association of [C16MIM]⁺ and Br⁻. nih.gov |
Applications of 1 Hexadecyl 3 Methylimidazolium Bromide in Advanced Chemical Processes
Catalytic Systems and Reaction Media
The distinct physicochemical properties of 1-Hexadecyl-3-methylimidazolium bromide, such as its thermal stability, low vapor pressure, and ability to form aggregates in solution, make it a valuable component in modern catalytic processes. researchgate.netresearchgate.net It can function not just as a solvent but as an active participant in chemical reactions, influencing their efficiency and outcome.
This compound has demonstrated efficacy as a co-catalyst and a phase-transfer catalyst in various organic transformations. Its amphiphilic nature allows it to form micelles in aqueous solutions, creating nanoreactors that can facilitate reactions between water-insoluble organic substrates and water-soluble reagents. researchgate.net This is particularly useful in reactions where reactants have low mutual solubility. researchgate.net
Research has shown that related alkylimidazolium ionic liquids can serve as effective co-catalysts. For instance, alkylimidazolium hydrogen sulfates have been successfully applied as co-catalysts in the ring-opening reactions of epoxidized fatty acid methyl esters, where the catalytic activity was found to be dependent on the length of the alkyl chain. researchgate.net The long hexadecyl chain of [C16MIm][Br] is crucial to its surfactant capabilities, which underpin its catalytic performance in multiphasic systems. rsc.org While many studies focus on its role as a reaction medium, its ability to stabilize catalytic nanoparticles and facilitate reactant transport to the catalytic site highlights its function as a performance-enhancing additive.
The table below summarizes examples of organic reactions where long-chain imidazolium (B1220033) salts, including [C16MIm][Br] and its analogues, have been utilized, showcasing their versatility.
| Reaction Type | Role of Imidazolium Salt | Substrates | Catalyst System | Observations |
| Sonogashira Coupling | Additive/Surfactant | Aryl imidazolylsulfonates, Terminal alkynes | Oxime palladacycle | A related surfactant, CTAB, was used to enable the reaction in neat water under microwave irradiation. scispace.com |
| Heck Reaction | Catalyst Matrix | Aryl Halides, Alkenes | Palladium | N-Heterocyclic carbene palladium complexes in ionic liquid matrices show high activity and recyclability. organic-chemistry.org |
| Oxirane Ring Opening | Co-catalyst | Epoxidized fatty acid methyl esters | Acidic Ionic Liquids | Co-catalytic properties, including conversion and selectivity, are influenced by the alkyl chain length. researchgate.net |
| PAH Extraction | Extracting Medium | Polycyclic Aromatic Hydrocarbons (PAHs) in sediment | Microwave-Assisted Extraction | Aqueous solutions of [C16MIm][Br] serve as an effective extraction system for environmental analysis. researchgate.net |
This table presents data on the applications of long-chain imidazolium salts in various chemical reactions, illustrating the functional context for this compound.
The use of this compound can lead to significant enhancements in both the rate and selectivity of chemical reactions. This is largely attributed to its self-assembly into micelles or other aggregates in solution. researchgate.net These supramolecular structures can encapsulate organic substrates, effectively increasing their local concentration and bringing them into close proximity with the catalyst, thereby accelerating the reaction rate.
This "cage effect" has been observed in various ionic liquid systems, where reactants are trapped within molecular cages formed by the ionic liquid's microstructure, facilitating chemical transformations as if in a dedicated nanoreactor. acs.org For palladium-catalyzed cross-coupling reactions like the Sonogashira or Heck reactions, using an ionic liquid medium can improve catalyst stability and efficiency, often leading to higher turnover numbers and improved product yields. organic-chemistry.orgwikipedia.org The choice of a long-chain cation like in [C16MIm][Br] is critical, as the chain length directly influences the physicochemical and co-catalytic properties of the ionic liquid. researchgate.net
Ionic liquids are often investigated as "green" alternatives to conventional volatile organic compounds (VOCs) due to their negligible vapor pressure, which reduces air pollution and exposure risks. researchgate.netmdpi.com this compound aligns with the principles of green chemistry by enabling reactions to be performed in aqueous media, one of the most environmentally benign solvents. researchgate.netscispace.com
Its application in microwave-assisted extraction and synthesis further enhances its green credentials. researchgate.net Microwave heating, when paired with ionic liquids that are excellent microwave absorbers, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netscispace.com The use of [C16MIm][Br] in aqueous extraction of pollutants from sediment exemplifies a greener analytical methodology, minimizing the use of hazardous organic solvents. researchgate.net Although the toxicity and biodegradability of ionic liquids are topics of ongoing research, their potential to replace more hazardous solvents marks a significant step toward more sustainable chemical processes. acs.orgrsc.org
Advanced Material Science and Nanotechnology
The unique self-assembly characteristics of this compound make it a valuable tool in the bottom-up fabrication of structured materials and the modification of polymers. acs.org
This compound can act as a structure-directing agent, or template, for the synthesis of mesoporous and nanostructured inorganic materials. acs.org In solution, its molecules self-assemble into ordered structures like micelles or hexagonal liquid crystalline phases. researchgate.net These assemblies can then serve as a scaffold around which inorganic precursors, such as silica (B1680970) sources (e.g., tetraethyl orthosilicate), can hydrolyze and condense. researchgate.netuokerbala.edu.iq Upon removal of the organic template, typically through calcination or solvent extraction, a porous inorganic material with a highly ordered and uniform pore structure remains. uokerbala.edu.iq
This templating mechanism is fundamental to the creation of materials like MCM-41, a type of mesoporous silica. uokerbala.edu.iq Furthermore, [C16MIm][Br] has been used to coat magnetic nanoparticles (Fe₃O₄), creating a mixed hemimicelle adsorbent for the extraction of environmental contaminants. researchgate.net The ability to direct the formation of nanostructures makes it a key component in creating materials for catalysis, drug delivery, and separation technologies. researchgate.net
In the field of polymer science, this compound and similar ionic liquids are explored for their potential to modify the properties of polymer blends. mdpi.com They can act as compatibilizers or plasticizers, improving the miscibility of otherwise incompatible polymers. researchgate.net
A study on a similar compound, 1-n-tetradecyl-3-methylimidazolium bromide ([C14mim]Br), when blended with polypropylene (B1209903) (PP), showed that the ionic liquid had a plasticizing effect. researchgate.net It lowered the glass transition temperature (Tg) of the polypropylene by approximately 11°C and simultaneously improved both tensile and impact strength. researchgate.net This indicates that the ionic liquid enhances the interfacial adhesion and flexibility of the polymer matrix.
Although one study noted that [C16MIm][Br] exhibited lower thermal stability that caused yellowing in PVC and SEBS blends under specific melt processing conditions, its synthesis was motivated by the goal of incorporating it as an antimicrobial agent in these polymers. mdpi.com This highlights the intended application of such ionic liquids to impart new functionalities and modulate the thermo-mechanical properties of polymer systems. mdpi.comresearchgate.net
The table below shows the effect of a similar imidazolium ionic liquid on the properties of polypropylene, illustrating the potential role of [C16MIm][Br].
| Property | Neat Polypropylene (PP) | PP + 3% [C14mim]Br | Change |
| Glass Transition Temp. (Tg) | ~ -1°C | ~ -12°C | ↓ 11°C |
| Tensile Strength | Base Value | Improved | ↑ |
| Impact Strength | Base Value | Improved | ↑ |
| Thermal Stability (TGA) | Base Value | Not Affected | ↔ |
Data adapted from a study on 1-n-tetradecyl-3-methylimidazolium bromide ([C14mim]Br) to demonstrate the typical effects of long-chain imidazolium ILs on polymer properties. researchgate.net
Fabrication of Functional Films and Hybrid Architectures
The unique molecular structure of this compound, featuring a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, drives its self-assembly into ordered supramolecular structures. This characteristic is fundamental to its application in the fabrication of functional films and hybrid architectures. In aqueous solutions, these molecules can self-assemble to form viscoelastic worm-like micelles. rsc.org The concentration of the ionic liquid itself plays a significant role in the resulting rheological properties of the system. rsc.org
The crystal structure of its monohydrate form reveals that the 1-hexadecyl-3-methylimidazolium cations stack along the b-axis. nih.govnih.gov This stacking creates channels that are occupied by the bromide anions and water molecules, forming a two-dimensional network stabilized by hydrogen-bonding interactions. nih.govnih.gov This inherent ability to form ordered, self-assembled structures is critical for creating functional films. The long alkyl chain and the presence of lattice water molecules are crucial in the self-assembly process, which can result in an interdigitated pattern. nwpu.edu.cn Such organized structures are a prerequisite for developing materials like liquid crystals and other functional hybrid materials. nih.gov
Electrochemical Applications
The electrochemical properties of this compound make it a candidate for several specialized applications, ranging from use in electrolytes to providing corrosion resistance on metal surfaces.
Ionic liquids are known for their high ionic conductivity, a property essential for any electrolyte. researchgate.net This conductivity arises from the mobility of their constituent ions. In the case of this compound, the 1-hexadecyl-3-methylimidazolium cation and the bromide anion can transport charge. This intrinsic ionic conductivity is a key reason for its investigation in various electrochemical contexts. For instance, its ability to facilitate rapid energy transfer through ionic conduction is leveraged in microwave-assisted extraction processes. researchgate.net While many imidazolium-based ionic liquids with shorter alkyl chains are studied for applications in batteries and capacitors, the long hexadecyl chain in this compound imparts strong surfactant properties, making it particularly suitable for applications at interfaces, such as in emulsions and for surface modification.
This compound (also referred to as HMIBr) has been effectively demonstrated as a corrosion inhibitor for mild steel in acidic environments, such as 1 M HCl solution. researchgate.netcumhuriyet.edu.tr Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have elucidated its protective mechanism.
The potentiodynamic polarization results show that HMIBr functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition mechanism involves the adsorption of the HMIBr molecules onto the surface of the mild steel, forming a protective barrier film. researchgate.netcumhuriyet.edu.tr This adsorption is confirmed by EIS analysis, which shows an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor concentration increases. researchgate.net The increase in Rct signifies a slowing of the charge transfer process associated with corrosion, while the decrease in Cdl is attributed to the formation of the protective film at the metal/solution interface. researchgate.net An optimal concentration of 1x10⁻³ M was found to provide an inhibition efficiency of 96.9%. researchgate.net
The adsorption process is further understood through computational methods like density functional theory (DFT) and molecular dynamics simulations, which support the experimental findings. researchgate.netcumhuriyet.edu.tr
Table 1: Electrochemical Parameters for Mild Steel Corrosion in 1 M HCl with and without this compound (HMIBr)
| Inhibitor Concentration (M) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (μF/cm²) |
| 0 (Blank) | 1156.3 | - | 45.7 | 81.3 |
| 1x10⁻⁵ | 314.5 | 72.8 | 158.4 | 55.4 |
| 5x10⁻⁵ | 135.8 | 88.2 | 412.8 | 40.2 |
| 2x10⁻⁴ | 65.7 | 94.3 | 805.5 | 31.5 |
| 1x10⁻³ | 35.8 | 96.9 | 1572.1 | 22.7 |
Data sourced from electrochemical studies on mild steel in 1 M HCl. researchgate.net
Within the reviewed scientific literature, there is limited specific information detailing the application of this compound as an electrocatalyst for specific reactions. While ionic liquids as a class are widely investigated as media and electrode modifiers in electrocatalysis due to their wide electrochemical windows, tunable structures, and high conductivity, the research focus for this particular long-chain ionic liquid has been predominantly on its surfactant properties, its role in extraction technologies, and its effectiveness as a corrosion inhibitor.
Separation and Extraction Technologies
The amphiphilic nature of this compound makes it highly effective in separation and extraction processes, particularly those involving the formation of micellar phases.
A notable application of this compound is as a novel extracting medium for the removal of polycyclic aromatic hydrocarbons (PAHs) from sediment samples. researchgate.netnih.gov In this method, aqueous solutions containing aggregates of the ionic liquid are used for focused microwave-assisted extraction (FMAE). nih.gov The ionic liquid acts as an ideal absorber of microwave radiation, which leads to rapid energy transfer via ionic conduction and accelerates the extraction process. researchgate.net
This technique allows for the efficient extraction of PAHs, which can then be analyzed by methods such as high-performance liquid chromatography (HPLC) with fluorescence detection, often without needing a separate clean-up step to remove the ionic liquid. researchgate.netnih.gov The optimized method is notable for its efficiency and environmentally friendly characteristics, requiring low volumes of the extractant solution and small amounts of the ionic liquid and sample. nih.gov
Table 2: Performance of this compound in Microwave-Assisted Extraction of PAHs
| Parameter | Finding |
| Analyte | Polycyclic Aromatic Hydrocarbons (PAHs) |
| Matrix | Certified Reference Sediment (BCR-535) and Marine Sediments |
| Extraction Method | Focused Microwave-Assisted Extraction (FMAE) |
| Average Absolute Recovery | 91.1% (for six of seven PAHs studied) |
| Relative Standard Deviation (RSD) | < 10.4% |
| Optimized Extraction Time | 6 minutes |
| Required Sample Amount | 0.1 g |
| Required IL Concentration | 45 mM |
Data from the application of HDMIm-Br in the extraction of PAHs from sediments. nih.gov
Extraction of Environmental Contaminants from Complex Matrices
The ionic liquid this compound, also known as [C16MIm][Br], has emerged as a promising medium for the extraction of environmental pollutants from intricate sample matrices. Its unique properties, particularly its surfactant-like behavior in aqueous solutions, make it an effective agent for the removal of organic contaminants. Research has demonstrated its successful application in the extraction of polycyclic aromatic hydrocarbons (PAHs) from sediment samples. nih.govmdpi.com
A notable application involves the use of aqueous solutions containing aggregates of this compound in a technique known as focused microwave-assisted extraction (FMAE). mdpi.com This method has been effectively used to extract PAHs from sediments, followed by analysis using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govmdpi.com A key advantage of this approach is that it often eliminates the need for a separate clean-up step to remove the ionic liquid before the analytical determination. mdpi.com
The efficiency of this extraction method is noteworthy. In one study, the optimized process resulted in average absolute recoveries of 91.1% for six out of seven PAHs investigated. mdpi.com Furthermore, the method demonstrated good precision, with relative standard deviations below 10.4%. mdpi.com This process is also recognized for its environmental friendliness, requiring low quantities of sediment (0.1 g), a small amount of the ionic liquid (45 mM), and a minimal volume of the aqueous extractant solution (9 mL). mdpi.com The extraction time is also significantly reduced, with an extraction time of just 6 minutes. mdpi.com
Recent studies have continued to explore the utility of this compound in the extraction and preconcentration of PAHs from sediments. researchgate.net The use of this ionic liquid as an alternative to conventional organic solvents aligns with the principles of green chemistry by minimizing the use and generation of hazardous substances. nih.gov
Table 1: Research Findings on the Extraction of PAHs using this compound
| Parameter | Finding | Reference |
| Analyte | Polycyclic Aromatic Hydrocarbons (PAHs) | mdpi.com |
| Matrix | Sediments | mdpi.com |
| Extraction Method | Focused Microwave-Assisted Extraction (FMAE) | mdpi.com |
| Analytical Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | mdpi.com |
| Average Absolute Recovery | 91.1% for six of the seven PAHs studied | mdpi.com |
| Relative Standard Deviation (RSD) | < 10.4% | mdpi.com |
| Sediment Amount | 0.1 g | mdpi.com |
| Ionic Liquid Concentration | 45 mM | mdpi.com |
| Aqueous Solution Volume | 9 mL | mdpi.com |
| Extraction Time | 6 minutes | mdpi.com |
Development of Ionic Liquid-Based Sorbents for Analytical Preconcentration
Beyond its role as an extraction solvent, this compound is a key component in the development of advanced sorbent materials for the preconcentration of trace analytes. These ionic liquid-based sorbents are designed to capture and enrich specific substances from a sample, thereby enhancing the sensitivity and accuracy of subsequent analytical measurements.
A significant area of development is the creation of sorbents where this compound is coated onto a solid support. For instance, magnetic graphene coated with this ionic liquid has been synthesized and employed as a sorbent in a novel technique combining magnetic mixed hemimicelles solid-phase extraction with dispersive micro solid-phase extraction. nih.gov This method has been successfully applied to the separation and preconcentration of the pharmaceutical compound fluoxetine (B1211875) from various matrices before its determination by spectrophotometry. nih.gov
In this application, the sorbent is prepared by coating magnetic graphene with this compound. nih.gov After the extraction and preconcentration of fluoxetine, the analyte is eluted from the sorbent using a mixture of methanol (B129727) and acetic acid. nih.gov This innovative approach has demonstrated high efficiency, achieving an enrichment factor of 167 for a 50 mL sample. nih.gov The method also exhibits a low detection limit of 0.21 μg L⁻¹ and good precision, with a relative standard deviation of 2.1% for intra-day analysis. nih.gov
Similarly, this compound-coated Fe3O4 magnetic nanoparticles have been utilized as an adsorbent in mixed hemimicelles solid-phase extraction for the preconcentration of chlorophenols from environmental samples. researchgate.net The development of these functionalized sorbents highlights the versatility of this compound in creating highly effective materials for analytical preconcentration, contributing to the advancement of sample preparation techniques.
Table 2: Performance of this compound-Based Sorbent for Fluoxetine Preconcentration
| Parameter | Finding | Reference |
| Analyte | Fluoxetine | nih.gov |
| Sorbent | This compound coated magnetic graphene | nih.gov |
| Extraction Method | Magnetic mixed hemimicelles solid phase extraction and dispersive micro solid phase extraction | nih.gov |
| Eluent | Methanol/acetic acid (9:1) | nih.gov |
| Sample Volume | 50 mL | nih.gov |
| Enrichment Factor | 167 | nih.gov |
| Detection Limit | 0.21 μg L⁻¹ | nih.gov |
| Linear Dynamic Range | 0.4-60.0 μg L⁻¹ | nih.gov |
| Intra-day Relative Standard Deviation (RSD) | 2.1% (at 60 μg L⁻¹) | nih.gov |
| Inter-day Relative Standard Deviation (RSD) | 3.8% (at 60 μg L⁻¹) | nih.gov |
Interactions of 1 Hexadecyl 3 Methylimidazolium Bromide with Diverse Chemical and Biological Systems Excluding Direct Biological Activity
Interactions with Biomacromolecules and Supramolecular Assemblies
As a surfactant-like ionic liquid, [C16mim]Br interacts readily with biological macromolecules and self-assembled structures like vesicles. Its amphiphilic nature—possessing both a hydrophilic imidazolium (B1220033) headgroup and a long hydrophobic hexadecyl tail—drives its association with proteins and lipid bilayers, often leading to significant structural and functional modifications.
The interaction between [C16mim]Br and proteins is complex, influenced by factors such as protein structure and the concentration of the ionic liquid. Studies have shown that these interactions are primarily driven by hydrophobic and electrostatic forces. researchgate.net
Research on the enzyme pepsin revealed that [C16mim]Br can form complexes with the protein, influencing its conformational state. acs.orgresearchgate.net Spectroscopic analysis, including fluorescence and far-UV circular dichroism (CD), has been used to monitor these changes, indicating that the globular structure of pepsin is a key factor in the nature of the interaction. acs.orgresearchgate.net
Similarly, studies with bovine serum albumin (BSA), a major transport protein, have demonstrated that long-chain imidazolium bromides can induce protein unfolding. researchgate.netbohrium.com The interaction is characterized by the binding of the ionic liquid's cations with the hydrophobic residues within the protein, leading to the destabilization of its tertiary structure. researchgate.net The process can be concentration-dependent; for instance, a related ionic liquid, 1-tetradecyl-3-methylimidazolium (B1224123) bromide, showed minimal effect on BSA's secondary structure below its critical micelle concentration (CMC) but a destabilizing effect above the CMC. researchgate.net The binding of [C16mim]Br can cause the exposure of buried tryptophan residues to a more hydrophobic environment, signaling a change in the protein's conformation. nih.gov
The binding affinity and the nature of the interaction can be quantified through various biophysical techniques. The binding constants (Kb) and the number of binding sites (n) help to characterize the strength and stoichiometry of the protein-ionic liquid complex. nih.gov Thermodynamic analysis can further elucidate the driving forces, such as hydrophobic interactions, involved in the binding process. nih.govresearchgate.net
| Protein | Ionic Liquid | Observed Effects | Primary Driving Forces | References |
|---|---|---|---|---|
| Pepsin | [C16mim]Br | Forms protein-IL complexes, induces conformational changes. | Not specified | acs.orgresearchgate.net |
| Bovine Serum Albumin (BSA) | Long-chain imidazolium bromides (e.g., C14, C16) | Induces protein unfolding, destabilizes tertiary structure, exposes hydrophobic residues. | Hydrophobic and electrostatic interactions | researchgate.netbohrium.comnih.gov |
| Human Serum Albumin (HSA) | [C16mim]Cl | Acts as an efficient quencher, inhibits fibril formation. | Not specified | researchgate.net |
The surfactant-like properties of [C16mim]Br significantly influence the characteristics of lipid vesicles, which are often used as models for biological membranes. researchgate.net The incorporation of [C16mim]Br into vesicles made of phosphatidylcholines (PCs) leads to notable changes in their physicochemical properties. researchgate.net
Studies have shown that introducing [C16mim]Br into PC vesicles alters their particle size, turbidity, and zeta potential. researchgate.net The long hydrophobic tail of the ionic liquid inserts into the lipid bilayer, while the charged imidazolium headgroup remains at the aqueous interface. This incorporation can disrupt the packing of the lipid molecules, leading to an increase in membrane fluidity. researchgate.net This effect is strongly dependent on the lipophilicity of the ionic liquid; a longer alkyl chain generally leads to a more profound interaction with the lipid bilayer. researchgate.net
The stability of these mixed vesicles is also affected. The presence of the ionic liquid can alter the storage stability of the liposome (B1194612) formulations. researchgate.net Furthermore, the interactions are influenced by the specific composition of the vesicles, such as the degree of saturation of the PC molecules used. researchgate.net The interaction of [C16mim]Br with lipid membranes is a critical area of study, as it can be correlated with the biological activity and potential toxicity of such ionic liquids. researchgate.netacs.org
| Physicochemical Parameter | Observed Change upon [C16mim]Br Incorporation | References |
|---|---|---|
| Particle Size | Significant change | researchgate.net |
| Zeta Potential | Significant change | researchgate.net |
| Membrane Fluidity | Increased | researchgate.net |
| Turbidity | Significant change | researchgate.net |
| Storage Stability | Altered | researchgate.net |
Interfacial Interactions with Nanoparticles and Colloidal Systems
[C16mim]Br plays a dual role in the realm of nanotechnology, acting as both a surface modifier and a structure-directing agent. Its ability to adsorb onto nanoparticle surfaces and self-assemble into micellar structures is harnessed to control the synthesis and stability of various nanomaterials.
The adsorption of [C16mim]Br onto the surface of metal nanoparticles is a key factor in many of its applications in materials science. In the case of gold nanoparticles (AuNPs), the 1-hexadecyl-3-methylimidazolium cation has been shown to preferentially adsorb onto the {111} crystallographic planes of gold nuclei. This selective adsorption is a crucial mechanism that can influence the final morphology of the nanoparticles. The binding is driven by interactions between the imidazolium headgroup and the metal surface, as well as van der Waals forces involving the long alkyl chain.
For other types of nanoparticles, such as iron oxide (Fe₃O₄), [C16mim]Br can form admicelles or mixed hemimicelles on the surface. researchgate.net This process occurs when the ionic liquid is added to an aqueous suspension of the nanoparticles. The cationic headgroups of [C16mim]Br are attracted to the negatively charged surface of the Fe₃O₄ (under appropriate pH conditions), forming a surfactant bilayer. researchgate.net This surface modification creates a hydrophobic layer that can be used to extract organic pollutants from water. researchgate.netrsc.org The efficiency of this adsorption is dependent on factors like pH and the concentration of the ionic liquid. researchgate.net
[C16mim]Br is not just a passive surface coating; it actively participates in the synthesis and stabilization of nanomaterials, often dictating their size, shape, and structure. rsc.orgscispace.com
In the synthesis of gold nanoplates, [C16mim]Br acts as a soft template under a Langmuir monolayer. Its preferential adsorption onto the {111} faces of gold nuclei inhibits growth in that direction, promoting anisotropic, two-dimensional growth that results in plate-like structures. This demonstrates its role as a shape-directing agent.
Similarly, in the preparation of cerium oxide (CeO₂) nanocrystals, [C16mim]Br has been used as both a template and a solvent. It facilitates the formation of nearly monodisperse spherical aggregates composed of tiny CeO₂ nanocrystals, creating a porous structure with a high surface area. The ionic liquid is believed to form supermolecular structures that guide the assembly of the nanocrystal building blocks.
[C16mim]Br also functions as a stabilizing agent. For instance, it has been employed in the solvothermal synthesis of silver quantum dot (Ag QD) modified bismuth oxybromide (BiOBr) nanosheets. rsc.org The ionic liquid helps in achieving a uniform dispersion of the Ag QDs on the nanosheet surface and prevents their aggregation, which is crucial for enhancing their photocatalytic activity. rsc.org The bulky organic cation of the ionic liquid can interact with the primary nuclei via electrostatic forces or hydrogen bonds, limiting their diffusion and controlling the growth process. rsc.org
| Nanomaterial | Role of [C16mim]Br | Outcome | References |
|---|---|---|---|
| Gold (Au) Nanoplates | Template and shape-directing agent | Formation of triangular, hexagonal, and truncated triangular single-crystal nanoplates. | |
| Cerium Oxide (CeO₂) | Template and solvent | Monodisperse spherical aggregates of nanocrystals with a 3D open porous structure. | |
| Ag QD modified BiOBr | Assisted in synthesis and stabilization | Evenly dispersed Ag quantum dots on BiOBr ultrathin nanosheets. | rsc.org |
| Iron Oxide (Fe₃O₄) | Coating/adsorbent (mixed hemimicelles) | Enhanced adsorption capacity for organic compounds. | researchgate.netrsc.org |
Advanced Analytical and Spectroscopic Methodologies for Investigating 1 Hexadecyl 3 Methylimidazolium Bromide Systems
Spectroscopic Probes for Aggregation and Interaction Phenomena
Spectroscopic techniques are invaluable for elucidating the molecular interactions and aggregation behavior of 1-hexadecyl-3-methylimidazolium bromide in solution.
UV-Visible Absorption and Fluorescence Spectroscopy for Micellization Analysis
The formation of micelles, a key characteristic of surfactants like this compound, can be effectively studied using UV-Visible absorption and fluorescence spectroscopy. These techniques are particularly useful for determining the critical micelle concentration (CMC), which is the concentration at which micelles begin to form.
In a study of a photo-responsive system, UV-vis absorption spectroscopy was used to monitor the structural isomerization of 2-methoxycinnamic acid in the presence of this compound upon UV light irradiation. Furthermore, these spectroscopic methods, in conjunction with conductivity measurements, are employed to determine the CMC of surfactant systems. tandfonline.com The aggregation behavior of this compound has been investigated using steady-state fluorescence measurements to determine both the CMC and the aggregation number of the micelles formed. researchgate.net The fluorescence of pyrene (B120774) as a probe can indicate the polarity of the micellar environment. researchgate.net Studies on a related compound, 1-hexadecyl-3-butylimidazolium bromide, have utilized HPLC with UV and fluorescence detection to analyze polycyclic aromatic hydrocarbons extracted using aggregates of the ionic liquid. nih.gov
Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Conformational and Intermolecular Studies
Raman and FTIR spectroscopy are powerful, non-destructive techniques that provide detailed information about the conformational states and intermolecular interactions of molecules. westmont.eduacs.org These methods are particularly insightful for studying the structure of ionic liquids like this compound.
While specific, in-depth studies on the conformational analysis of this compound using these techniques are not extensively detailed in readily available literature, the principles can be understood from research on similar imidazolium-based ionic liquids. For instance, Raman spectroscopy, combined with DFT calculations, has been used to identify different conformers (planar and non-planar) of the 1-ethyl-3-methylimidazolium (B1214524) cation in various ionic liquid salts. uzhnu.edu.ua This type of analysis allows for the assignment of specific Raman bands to different vibrational modes of the cation's conformers. uzhnu.edu.ua
FTIR spectroscopy is highly sensitive to hydrogen bonding interactions. nih.gov In imidazolium-based ionic liquids, hydrogen bonds can form between the acidic protons of the imidazolium (B1220033) ring (especially at the C2 position) and the anion or other molecules in the solution. nih.gov These interactions lead to shifts in the vibrational frequencies of the C-H bonds, which can be observed in the FTIR spectrum. nih.govacs.org Isotope labeling, such as substituting the C2-H with deuterium, can provide a specific probe for these interactions. nih.gov The study of these interactions is crucial for understanding the local microenvironment within the ionic liquid system. nih.govmdpi.comuniroma1.it
Below is a table of expected vibrational modes for the 1-hexadecyl-3-methylimidazolium cation, based on general knowledge and studies of related compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Imidazolium Ring C-H Stretching | 3000 - 3200 |
| Alkyl Chain C-H Stretching | 2800 - 3000 |
| Imidazolium Ring Stretching | 1500 - 1600 |
| Alkyl Chain Bending | 1300 - 1500 |
| Imidazolium Ring Out-of-Plane Bending | 700 - 950 |
Advanced Microscopic Techniques for Morphological and Structural Elucidation
Microscopic techniques provide direct visualization of the morphology and structure of this compound assemblies at the nanoscale.
Transmission Electron Microscopy (TEM) in Nanomaterial Characterization
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is instrumental in characterizing the size, shape, and structure of nanomaterials. researchgate.net In the context of this compound, cryo-TEM, a specialized form of TEM for imaging vitrified samples, has been employed to visualize the self-assembled structures in solution. For example, in a study of a mixed system containing this compound and 2-methoxycinnamic acid, cryo-TEM was used to observe the formation of viscoelastic worm-like micelles. Cryo-TEM has also been used to study the nanostructure of micelles in mixed surfactant systems, correlating the observed morphology with the rheological properties of the solution. umd.edu The technique allows for direct imaging of structures like spherical and worm-like micelles. umd.eduresearchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology Investigations
Scanning Electron Microscopy (SEM) is a versatile technique used to investigate the surface morphology and topography of solid materials. While specific studies focusing solely on the SEM analysis of pure this compound are not prominent in the reviewed literature, the application of SEM is well-established for characterizing the surfaces of various materials, including those involving ionic liquids. SEM provides high-resolution images of a sample's surface, revealing details about its texture, composition, and the presence of any coatings or films. In the context of ionic liquids, SEM could be used to study the morphology of thin films or crystalline structures of this compound, providing insights into its organization in the solid state.
Electrochemical Techniques for Kinetic and Mechanistic Studies
Electrochemical techniques are highly sensitive methods for probing the kinetics and mechanisms of reactions occurring at electrode-electrolyte interfaces. For this compound, these techniques have been particularly useful in studying its role as a corrosion inhibitor.
In a notable study, the corrosion inhibition performance of this compound for mild steel in a 1 M HCl solution was investigated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The potentiodynamic polarization results indicated that it acts as a mixed-type inhibitor, effectively suppressing the corrosion process. An inhibition efficiency of 96.9% was achieved at an optimal concentration of 10⁻³ M.
Electrochemical impedance spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the kinetics of the electrode processes and the properties of the surface film. aip.orgacs.orgresearchgate.netjmaterenvironsci.com In the study of this compound as a corrosion inhibitor, EIS analysis showed that an increase in the inhibitor's concentration led to an increase in the charge transfer resistance and a decrease in the double-layer capacitance. This confirms the adsorption of the ionic liquid molecules onto the steel surface, forming a protective barrier. The corrosion process was found to be controlled by a charge-transfer process. The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net
Below is a data table summarizing the impedance parameters for mild steel in 1 M HCl with and without this compound (HMIBr) at different concentrations.
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (%) |
| 0 | 45.8 | 125.4 | - |
| 10⁻⁶ | 102.7 | 89.2 | 55.4 |
| 10⁻⁵ | 258.6 | 63.7 | 82.3 |
| 10⁻⁴ | 789.3 | 41.5 | 94.2 |
| 10⁻³ | 1472.1 | 28.9 | 96.9 |
Data adapted from a study on the corrosion inhibition of mild steel by this compound in HCl medium.
Chromatographic and Separation Science Methods
High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for assessing the effectiveness of extraction methods that utilize this compound. Specifically, HPLC coupled with fluorescence detection (FLD) has been successfully used to quantify polycyclic aromatic hydrocarbons (PAHs) extracted from sediment samples. researchgate.netnih.gov
In this application, aqueous solutions containing aggregates of [C16mim]Br serve as the extracting medium for PAHs from sediment. researchgate.netnih.gov The extraction process is often accelerated using focused microwave-assisted extraction (FMAE). nih.gov A significant advantage of this method is that the resulting extract can be directly injected into the HPLC system for analysis without requiring a clean-up step to remove the ionic liquid. researchgate.net The HPLC-FLD analysis is then used to determine the concentration of individual PAHs, thereby assessing the extraction efficiency of the ionic liquid-based system. nih.gov
Research has demonstrated that this combined method is highly effective, yielding high recovery rates for the target analytes. researchgate.net The optimized process is also environmentally friendly due to the small quantities of sample, ionic liquid, and aqueous solution required. nih.gov
Table 2: Extraction Efficiency for PAHs using [C16mim]Br assessed by HPLC-FLD
| Parameter | Finding |
|---|---|
| Analyte Class | Polycyclic Aromatic Hydrocarbons (PAHs) |
| Extraction Medium | Aqueous solution of this compound (45 mM) |
| Extraction Technique | Focused Microwave-Assisted Extraction (FMAE) |
| Analytical Finish | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Average Absolute Recovery | 91.1% (for six of the seven PAHs studied) |
| Relative Standard Deviation | < 10.4% |
| Extraction Time | 6 minutes |
Data sourced from a study on the extraction of PAHs from certified reference sediment. researchgate.netnih.gov
This compound plays a key role in the development of advanced extraction techniques such as Dispersive Micro Solid Phase Extraction (DMSPE), particularly in a variation known as mixed hemimicelles dispersive micro solid phase extraction (MH-mSPE). researchgate.net This method leverages the surfactant properties of [C16mim]Br to enhance the extraction and preconcentration of target analytes from complex matrices. researchgate.net
In this technique, [C16mim]Br is used to coat a magnetic sorbent, such as magnetic graphene oxide (GO). researchgate.net At concentrations below its critical micelle concentration, the ionic liquid forms admicelles or hemimicelles on the surface of the sorbent. This creates a powerful extraction phase with both hydrophobic (the hexadecyl chain) and electrostatic (the imidazolium headgroup) interaction capabilities. researchgate.net The resulting sorbent is then dispersed in the sample solution, where it efficiently captures target analytes. The magnetic nature of the core material allows for easy and rapid separation of the sorbent from the sample matrix using an external magnet. researchgate.net This approach has been successfully applied to extract compounds like cephalosporins from biological samples and flavonoids from other matrices. researchgate.net
Future Research Directions and Emerging Applications for 1 Hexadecyl 3 Methylimidazolium Bromide
Development of Next-Generation 1-Hexadecyl-3-methylimidazolium Bromide Derivatives with Tailored Functionalities
The inherent properties of [C16MIM]Br can be significantly enhanced and customized by modifying its chemical structure. The primary route for creating next-generation derivatives involves anion exchange or functionalizing the imidazolium (B1220033) cation. These modifications aim to introduce new capabilities or fine-tune existing ones, such as solubility, thermal stability, and specific reactivity.
A notable example is the synthesis of 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) . This derivative is created through a two-step synthesis where the bromide anion of [C16MIM]Br is replaced. mdpi.com This structural change imparts specific functionalities, such as enhanced antibacterial properties, making it a candidate for inclusion in polymer blends. mdpi.com The properties of such ionic liquids can be systematically altered by changing the cation/anion combination or by adding different functional groups to the cation. researchgate.net
Future research will likely focus on:
Anion Metathesis: Systematically replacing the bromide anion with others like tetrafluoroborate (B81430), hexafluorophosphate (B91526), or task-specific anions to modulate properties like water miscibility, electrochemical windows, and solvent capabilities.
Cation Functionalization: Introducing functional groups (e.g., hydroxyl, ether, or ester groups) onto the alkyl chain or the imidazolium ring to create "task-specific ionic liquids" with tailored properties for applications like metal extraction, catalysis, or as active pharmaceutical ingredients.
Polymerizable Derivatives: Creating polymerizable versions of [C16MIM]Br that can be incorporated as monomers into polymer chains, leading to the development of advanced materials like ion-conductive membranes or self-healing polymers.
Integration into Advanced Functional Materials and Devices
The surfactant-like nature and ionic conductivity of [C16MIM]Br make it a valuable component for a variety of advanced materials and devices. Its ability to self-assemble into aggregates like micelles in aqueous solutions is a key feature being exploited in several emerging applications.
Current research demonstrates the successful integration of [C16MIM]Br in several areas:
Polymer Blends: It has been incorporated into blends of polyvinyl chloride (PVC) and polystyrene-ethylene-butylene-styrene (SEBS). The resulting materials exhibit modified thermo-mechanical properties and surface morphology. mdpi.com Derivatives like HdmimDMSIP have been used as additives to confer antibacterial properties to these polymer blends. mdpi.com
Extraction Systems: Aqueous solutions containing [C16MIM]Br aggregates serve as a novel and effective medium for the focused microwave-assisted extraction (FMAE) of polycyclic aromatic hydrocarbons (PAHs) from sediment samples. researchgate.netnih.gov This method is notable for its efficiency, achieving high recoveries with low solvent volumes and short extraction times. nih.gov The ionic liquid acts as an ideal absorber of microwave radiation, which accelerates the extraction process through rapid energy transfer via ionic conduction. researchgate.net
Photo-responsive Fluids: In combination with compounds like 2-methoxycinnamic acid, [C16MIM]Br can self-assemble into viscoelastic worm-like micelles. rsc.org The structure and rheological properties of this system can be controlled by external stimuli like UV light, opening possibilities for applications in smart fluids, sensors, and controlled-release systems. rsc.org
Microemulsion Systems: [C16MIM]Br is being evaluated for its role in creating Winsor Type-III microemulsions, which are of significant interest in applications like enhanced oil recovery (EOR). researchgate.net It acts as a cationic surfactant, and in combination with a nonionic co-surfactant like lauryl glucoside, it can help achieve the ultra-low interfacial tension between oil and water required for efficient oil displacement. researchgate.net
Future applications could extend to energy storage devices, such as electrolytes in batteries or supercapacitors, and as components in sensors and biosensors, where its interfacial properties can be used to enhance detection sensitivity.
Theoretical Prediction and Experimental Validation of Novel Reactivity and Interactions
A deeper understanding of the molecular-level interactions governing the behavior of [C16MIM]Br is crucial for designing new applications. This is being achieved through a combination of theoretical modeling and advanced experimental techniques.
Experimental Validation:
X-ray Crystallography: The crystal structure of this compound monohydrate has been determined, revealing how the cations stack to form channels occupied by bromide anions and water molecules. nih.gov This analysis provides precise data on bond lengths and angles and confirms the presence of a complex network of O—H⋯Br, C—H⋯O, and C—H⋯Br hydrogen-bonding interactions that stabilize the crystal lattice. nih.gov
Rheological and Spectroscopic Analysis: The aggregation behavior of [C16MIM]Br in solution, particularly its transition into different micellar structures, is studied using techniques like rheological measurements, UV-vis absorption spectroscopy, and cryogenic transmission electron microscopy (cryo-TEM). rsc.org These methods provide experimental evidence for structural transitions in response to changes in concentration or external stimuli. rsc.org
Tensiometry: The efficiency of [C16MIM]Br in reducing the interfacial tension (IFT) between aqueous and oil phases is measured using techniques like spinning drop tensiometry. researchgate.net This is critical for optimizing formulations for applications such as EOR.
Theoretical Prediction:
Molecular Dynamics (MD) Simulations: While specific MD studies on [C16MIM]Br are emerging, research on similar ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) bromide, demonstrates the power of this approach. researchgate.net MD simulations can elucidate the interactions between the ionic liquid and other molecules at a microscopic level and can be used to calculate properties like diffusion coefficients and molar conductivity. researchgate.net
Thermodynamic Modeling: Equations like the Fuoss–Onsager equation are applied to experimental conductivity data to determine key thermodynamic parameters of ion association, including association constants and limiting molar conductivities. researchgate.net
Future research will focus on developing more accurate force fields for MD simulations of [C16MIM]Br and its derivatives. This will enable the reliable prediction of their behavior in complex environments, such as at interfaces, within polymer matrices, or in biological systems, thereby accelerating the discovery of new applications.
Sustainable and Scalable Production Pathways for Industrial Translation
For [C16MIM]Br to be widely adopted in industrial applications, its production must be both economically viable and environmentally sustainable. Current research provides a foundation for scalable synthesis, and the focus is shifting towards "green" chemistry principles.
The standard synthesis route involves the reaction of 1-methylimidazole (B24206) with 1-bromohexadecane (B154569) . mdpi.comnih.gov This is a quaternization reaction that is typically performed in an organic solvent.
| Parameter | Synthesis Method 1 | Synthesis Method 2 |
| Reactants | 1-methylimidazole, 1-bromohexadecane | 1-methylimidazole, 1-bromohexadecane |
| Solvent | Ethyl acetate (B1210297) | Dichloromethane (B109758) |
| Temperature | 65 °C | 350 K (76.85 °C) |
| Reaction Time | 24 hours | 48 hours |
| Yield | 95% mdpi.com | 83% nih.gov |
| Product Form | Solid white powder mdpi.com | Colourless crystals nih.gov |
While effective, these methods often rely on volatile organic solvents. Future research is aimed at developing more sustainable pathways:
Solvent-Free Synthesis: Exploring mechanochemical methods (ball milling) or microwave-assisted synthesis without a solvent to reduce waste and energy consumption.
Greener Solvents: Replacing conventional solvents with more benign alternatives like supercritical CO2 or bio-derived solvents.
Continuous Flow Reactors: Moving from batch production to continuous flow processes can improve efficiency, safety, and scalability, allowing for better control over reaction parameters and easier product purification.
The availability of [C16MIM]Br from various chemical suppliers, some of whom offer it at an industrial grade with large production capacities, indicates that scalable production is already underway. newbluechem.comechemi.com The challenge lies in optimizing these processes to improve their green credentials and reduce costs for large-scale industrial translation.
Q & A
Q. What are the standard synthesis protocols for 1-hexadecyl-3-methylimidazolium bromide, and how can purity be validated?
Methodology:
- Synthesis : React 1-methylimidazole with 1-bromohexadecane in dichloromethane at 350 K for 48 h under nitrogen. Evaporate the solvent under vacuum and recrystallize in ethyl acetate for 2 weeks to obtain colorless crystals (yield: 83%, m.p. 339 K) .
- Purity Validation : Use elemental analysis (C: 59.19%, H: 10.11%, N: 6.90%) and NMR spectroscopy. Compare -NMR peaks (e.g., imidazolium ring protons at δ 7.4–9.0 ppm) with literature data .
Q. How should researchers handle safety risks associated with this compound?
Guidelines :
- Exposure Mitigation : Use local exhaust ventilation, avoid skin/eye contact, and wear nitrile gloves and safety goggles. For spills, absorb with dry sand or vermiculite and dispose as hazardous waste .
- Decomposition Risks : Thermal degradation releases toxic gases (e.g., HBr). Use CO or foam fire extinguishers, and ensure self-contained breathing apparatus (SCBA) for firefighting .
Q. What techniques are used for structural characterization of this ionic liquid?
Approach :
- Single-Crystal XRD : Resolves triclinic crystal symmetry (space group ) with lattice parameters , and hydrogen-bonded 2D networks (O–H···Br, C–H···O interactions) .
- FT-IR Spectroscopy : Confirm alkyl chain vibrations (C–H stretches at 2800–3000 cm) and imidazolium ring modes (C–N stretches at 1550–1600 cm) .
Advanced Research Questions
Q. How does this compound enhance antibiotic efficacy against Gram-negative bacteria?
Experimental Design :
- Antibacterial Assays : Synthesize ampicillin salts with the compound and test against Escherichia coli O157:H7 using broth microdilution (MIC: 8–32 µg/mL). Compare with sodium ampicillin controls to quantify synergistic effects .
- Mechanistic Insight : The cationic imidazolium moiety disrupts bacterial membranes, while ampicillin inhibits cell wall synthesis. Use fluorescence microscopy with propidium iodide to validate membrane permeabilization .
Q. What role does this compound play in synthesizing CeO2_22 nanosheets?
Methodology :
- Nanomaterial Synthesis : Act as a templating agent in room-temperature ionic liquid (RTIL)-assisted methods. Adjust RTIL concentration (e.g., 0.1–1.0 M) to control nanosheet morphology (thickness: 5–20 nm) .
- Characterization : Analyze crystallinity via XRD (CeO peaks at 28.5°, 33.1°) and surface area using BET (50–120 m/g). The compound’s long alkyl chain directs anisotropic growth .
Q. How does it inhibit mild steel corrosion in acidic environments?
Electrochemical Analysis :
- Testing Protocol : Immerse steel coupons in 1 M HCl with 0.1–5 mM inhibitor. Measure polarization resistance () via electrochemical impedance spectroscopy (EIS). At 2 mM, inhibition efficiency reaches ~90% due to adsorption on metal surfaces .
- Computational Modeling : Perform DFT calculations to correlate inhibition efficiency with molecular descriptors (e.g., HOMO-LUMO gap, dipole moment). The imidazolium ring and alkyl chain enhance adsorption on Fe(110) surfaces .
Q. What strategies optimize its use in biomolecule extraction?
Biocompatibility Considerations :
- Critical Micelle Concentration (CMC) : Determine via conductivity measurements (CMC ≈ 0.2 mM in water). Above CMC, micelles solubilize hydrophobic compounds (e.g., proteins) without denaturation .
- Thermal Stability : Assess via TGA (decomposition onset: ~500 K). For enzyme stabilization (e.g., Candida antarctica lipase B), use concentrations below 1 mM to avoid activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
